Methanone, specifically known as 4-amino-2-(ethylthio)-5-pyrimidinyl-, is a chemical compound with the CAS Number 741713-37-1. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique molecular structure, which combines elements of both pyrimidine and methanone functionalities. It is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology.
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- is classified under organic compounds, specifically as a pyrimidine derivative. Its molecular formula is C14H13F2N3O2S, and its molar mass is approximately 325.33 g/mol. The compound's structure includes a pyrimidine ring substituted with an amino group and an ethylthio group, along with a difluoromethoxyphenyl moiety, which enhances its potential biological activity .
The synthesis of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- can be achieved through various organic synthesis techniques. A common approach involves the reaction of 4-amino-2-(ethylthio)pyrimidine with 2,3-difluoro-6-methoxybenzoyl chloride or similar derivatives under controlled conditions.
The molecular structure of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- features a pyrimidine ring that is substituted at the 4-position with an amino group and at the 5-position with an ethylthio group. The phenyl group attached at the 2 and 3 positions contains two fluorine atoms and a methoxy group at the 6 position.
CC(S)C1=NC(=NC(=C1N)C(=O)C2=C(C(=C(C=C2)F)F)OC)O
.Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- can participate in various chemical reactions typical of pyrimidine derivatives:
The reaction conditions such as temperature, solvent choice, and concentration significantly affect the yield and purity of the synthesized product. Analytical techniques like NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.
The mechanism of action for Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- primarily involves its interaction with biological targets such as enzymes or receptors within cells.
Relevant data from various sources confirm these properties, indicating that Methanone is suitable for use in controlled laboratory settings .
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- has significant applications in scientific research:
The 2,4-diamino-5-ketopyrimidine core represents a privileged chemotype in the development of cyclin-dependent kinase (cyclin-dependent kinase) inhibitors, exemplified by the discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (designated R547). This compound class emerged from targeted efforts to pharmacologically disrupt cyclin-dependent kinase activity, a family of serine/threonine kinases governing cell cycle progression. Deregulation of cyclin-dependent kinases is a hallmark of numerous human cancers, making their selective inhibition a compelling therapeutic strategy [1] [2]. R547 and its structural analogues function as competitive antagonists of adenosine triphosphate (adenosine triphosphate) binding within the cyclin-dependent kinase catalytic cleft, effectively blocking kinase activity and halting uncontrolled tumor cell proliferation [1] [3].
The diaminopyrimidine scaffold in R547 confers several pharmacologically advantageous properties. Biochemical profiling demonstrates that this core structure enables potent inhibition across key cyclin-dependent kinase family members—cyclin-dependent kinase 1/cyclin B, cyclin-dependent kinase 2/cyclin E, and cyclin-dependent kinase 4/cyclin D1—with inhibition constants (Ki) in the nanomolar range (0.001–0.003 µM) [1] [3]. Crucially, this inhibition extends beyond biochemical assays into cellular contexts. R547 exhibits significant antiproliferative effects across diverse human tumor cell lines, including colorectal carcinoma (HCT116), breast carcinoma, and non-small cell lung carcinoma models, with half-maximal inhibitory concentration (IC₅₀) values consistently below 0.60 µM [1] [3]. The mechanism involves dual cell cycle arrest at the G1/S and G2/M checkpoints, mediated through concentration-dependent suppression of retinoblastoma protein phosphorylation at specific cyclin-dependent kinase-targeted sites [1] [3]. This functional activity occurs independently of tumor protein 53 or retinoblastoma protein status, highlighting the broad applicability of pyrimidine-based cyclin-dependent kinase inhibitors like R547 against genetically diverse cancers [3].
Table 1: Cyclin-Dependent Kinase Inhibition Profile of R547
Kinase Complex | Ki (µM) | IC₅₀ (µM) | Cellular Consequence |
---|---|---|---|
cyclin-dependent kinase 1/cyclin B | 0.001 | 0.2 | G₂/M arrest, mitotic inhibition |
cyclin-dependent kinase 2/cyclin E | 0.003 | 0.4 | S phase suppression |
cyclin-dependent kinase 4/cyclin D1 | 0.001 | Not Reported | G₁ arrest, retinoblastoma protein hypophosphorylation |
cyclin-dependent kinase 6/cyclin D3 | >5 | 4.0 | Minimal activity |
cyclin-dependent kinase 7/cyclin H | >5 | 171 | Minimal activity |
The exceptional potency and selectivity of R547 stem from strategic structural modifications to the core 2,4-diamino-5-ketopyrimidine scaffold. Structure-activity relationship analysis identified two critical positions: the C2-amino group and the C5-ketone [1] [2]. Optimization at the C2 position involved incorporation of a substituted 4-piperidine moiety, specifically 1-methanesulfonylpiperidin-4-ylamino. This modification enhances interactions within a hydrophobic region adjacent to the adenosine triphosphate-binding site, contributing significantly to binding affinity [1]. The methanesulfonyl group on the piperidine nitrogen likely participates in hydrogen bonding and modulates the basicity of the piperidine nitrogen, further optimizing interactions [1] [2].
The C5 position accommodates a substituted benzoyl group, with the optimal substituent identified as 2,3-difluoro-6-methoxybenzene. X-ray crystallographic studies of R547 bound to cyclin-dependent kinase 2 revealed that this lipophilic aryl ketone occupies a specificity pocket distinct from the adenine-binding region [1]. The ortho-methoxy group engages in hydrogen bonding with backbone residues, while the meta- and para-fluorine atoms (relative to the ketone linkage) provide optimal steric fit and electronic properties within this pocket [1] [2]. The 2,3-difluoro-6-methoxy substitution pattern proved superior to simpler methoxybenzoyl groups, yielding significant gains in potency against cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 [1].
Table 2: Key Structural Motifs in R547 and Their Contributions to Inhibitor Function
Structural Component | Position | Key Interactions/Properties | Impact on Activity |
---|---|---|---|
2,4-Diaminopyrimidine Core | Central | Adenine mimetic; Hydrogen bonds with hinge region backbone | Essential for adenosine triphosphate competition |
1-Methanesulfonylpiperidin-4-ylamino | C2 | Hydrophobic pocket filling; Hydrogen bonding via sulfonyl group | >100-fold potency increase vs. unsubstituted analogues |
2,3-Difluoro-6-methoxyphenyl Methanone | C5 | Specificity pocket occupation; H-bonding via methoxy; Lipophilicity | Enhanced selectivity for cyclin-dependent kinases 1/2/4 |
Selectivity profiling against a diverse panel of over 120 serine/threonine and tyrosine kinases demonstrated that R547 is highly selective for cyclin-dependent kinases [1] [3]. Inhibition constants (Ki) against non-cyclin-dependent kinase kinases exceeded 10 µM, indicating at least a 3,000-fold selectivity window for cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 over off-target kinases [1] [3]. This selectivity arises from the precise steric and electronic complementarity achieved by combining the diaminopyrimidine core with the optimized C2 and C5 substituents, enabling discrimination between the adenosine triphosphate-binding sites of closely related kinases [1] [2]. The structural basis for this selectivity is firmly established through the resolved cocrystal structure of R547 bound to cyclin-dependent kinase 2, confirming the predicted binding mode and rationalizing the structure-activity relationships observed during its development [1] [2].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7